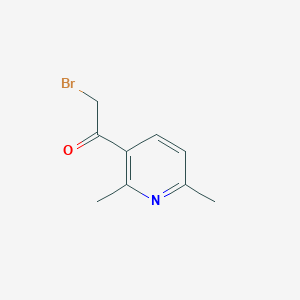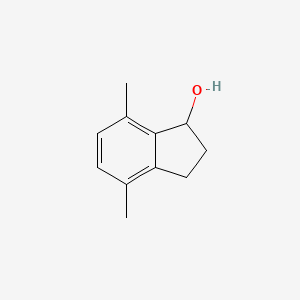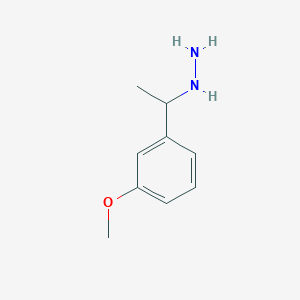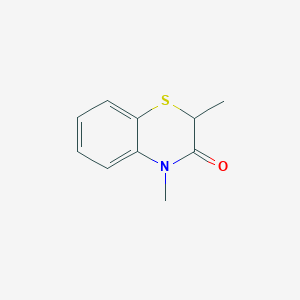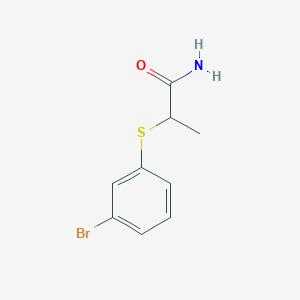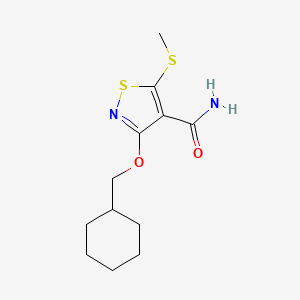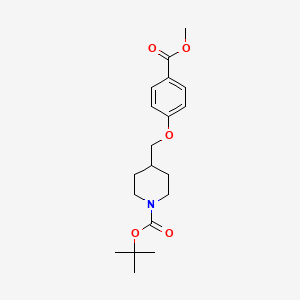
PU-DZ 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PU-DZ 8 is a complex organic compound with a molecular formula of C19H22FIN6O2 and an average mass of 512.320 Da This compound is notable for its unique structure, which includes a fluorine atom, an iodine-substituted benzodioxole group, and a purine base
Preparation Methods
The synthesis of PU-DZ 8 involves multiple steps, typically starting with the preparation of the benzodioxole and purine intermediatesThe final step involves the coupling of the benzodioxole and purine intermediates under specific reaction conditions to form the desired compound . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
PU-DZ 8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
PU-DZ 8 has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PU-DZ 8 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
PU-DZ 8 can be compared with other similar compounds, such as:
2-Fluoro-8-[(6-Iodo-1,3-Benzodioxol-5-Yl)methyl]-9-[3-(Methylamino)propyl]-9h-Purin-6-Amine: This compound has a similar structure but with a different amine group.
2-Fluoro-8-[(6-Iodo-1,3-Benzodioxol-5-Yl)methyl]-9-[3-(Ethylamino)propyl]-9h-Purin-6-Amine: This compound has an ethylamino group instead of an isopropylamino group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22FIN6O2 |
|---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine |
InChI |
InChI=1S/C19H22FIN6O2/c1-10(2)23-4-3-5-27-15(24-16-17(22)25-19(20)26-18(16)27)7-11-6-13-14(8-12(11)21)29-9-28-13/h6,8,10,23H,3-5,7,9H2,1-2H3,(H2,22,25,26) |
InChI Key |
JPPCGDGMQGJGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCN1C(=NC2=C(N=C(N=C21)F)N)CC3=CC4=C(C=C3I)OCO4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
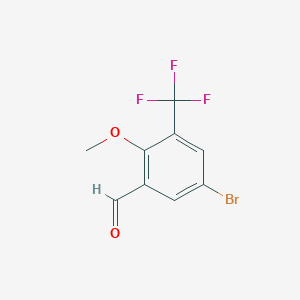
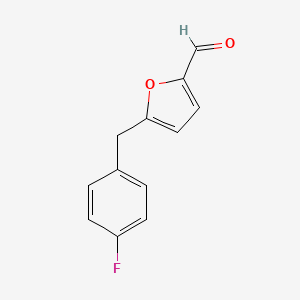
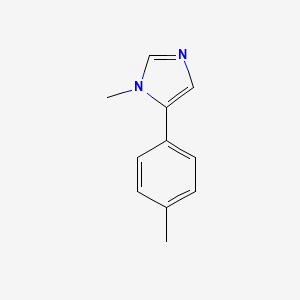
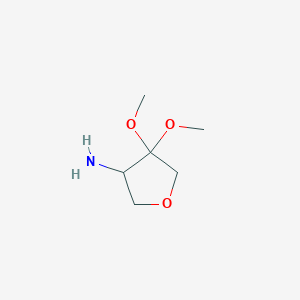
![Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B8655022.png)
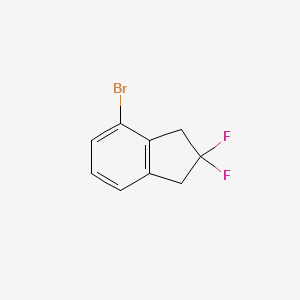
![5-chloro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8655047.png)
